Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(2-methoxypropanoyl)amino]acetate
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Overview
Description
Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(2-methoxypropanoyl)amino]acetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, an ethylsulfonylpiperidinyl moiety, and a methoxypropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(2-methoxypropanoyl)amino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinyl Moiety: The synthesis begins with the preparation of the piperidinyl moiety, which involves the reaction of piperidine with ethylsulfonyl chloride under basic conditions to form 1-ethylsulfonylpiperidine.
Introduction of the Methoxypropanoyl Group: The next step involves the acylation of the piperidinyl moiety with 2-methoxypropanoic acid chloride in the presence of a base to form the intermediate compound.
Formation of the Final Product: The final step involves the esterification of the intermediate compound with tert-butyl bromoacetate in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(2-methoxypropanoyl)amino]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(2-methoxypropanoyl)amino]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(2-methoxypropanoyl)amino]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[(1-methylsulfonylpiperidin-4-yl)-(2-methoxypropanoyl)amino]acetate
- Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(2-ethoxypropanoyl)amino]acetate
Uniqueness
Tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(2-methoxypropanoyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The ethylsulfonylpiperidinyl moiety and methoxypropanoyl group contribute to its potential biological activity and interactions with molecular targets.
Properties
IUPAC Name |
tert-butyl 2-[(1-ethylsulfonylpiperidin-4-yl)-(2-methoxypropanoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O6S/c1-7-26(22,23)18-10-8-14(9-11-18)19(16(21)13(2)24-6)12-15(20)25-17(3,4)5/h13-14H,7-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFCCSREYOZQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)N(CC(=O)OC(C)(C)C)C(=O)C(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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